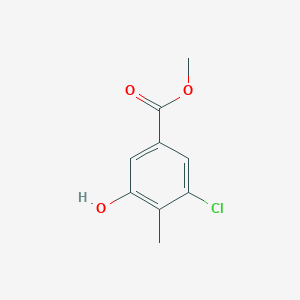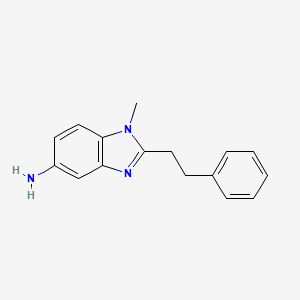
1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine is an organic compound with a complex structure that includes a benzimidazole ring substituted with a methyl group and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine typically involves the following steps:
Formation of Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Substitution Reactions: The introduction of the methyl group at the 1-position and the phenylethyl group at the 2-position can be achieved through electrophilic substitution reactions. Common reagents for these reactions include methyl iodide and phenylethyl bromide, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide for methylation and phenylethyl bromide for phenylethylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzimidazole derivatives with additional oxygen-containing functional groups.
科学的研究の応用
1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
作用機序
The mechanism of action of 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the benzimidazole ring.
Benzimidazole: The parent compound without the methyl and phenylethyl substitutions.
Uniqueness
1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to biological targets and its stability in various chemical environments.
特性
分子式 |
C16H17N3 |
|---|---|
分子量 |
251.33 g/mol |
IUPAC名 |
1-methyl-2-(2-phenylethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C16H17N3/c1-19-15-9-8-13(17)11-14(15)18-16(19)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10,17H2,1H3 |
InChIキー |
CHJQTXXCCOYJJZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


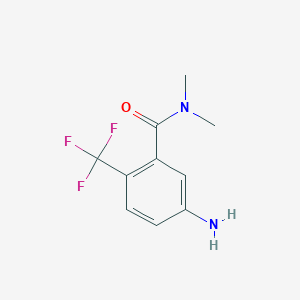
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)
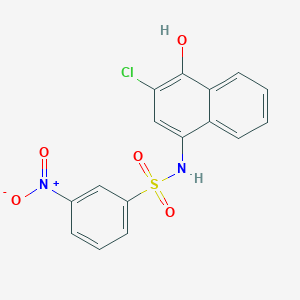
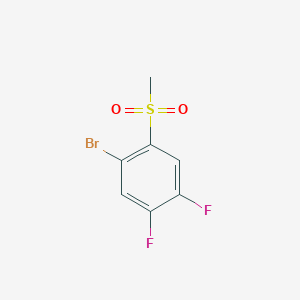

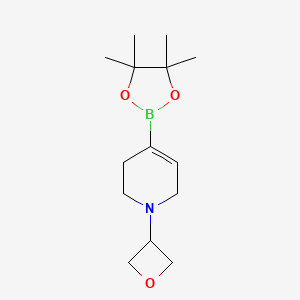
![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
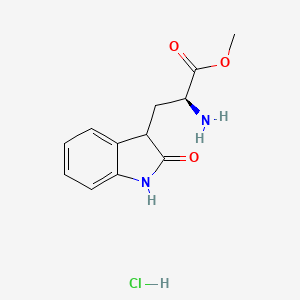

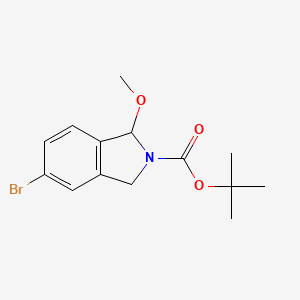
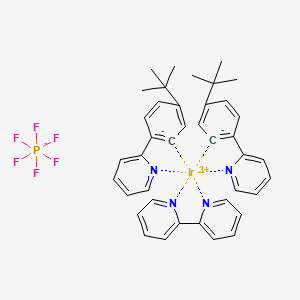
![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)
